3-Chloro-2-(piperidin-4-ylmethoxy)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-(piperidin-4-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILJYQHKGROTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Chloro-2-(piperidin-4-ylmethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activity. This article reviews its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Structural Overview
The molecular formula of this compound is C₁₅H₁₈ClN₃O. The compound features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring. This unique structure allows it to engage with various biological systems, potentially modulating enzymatic activities and receptor functions.
Research indicates that this compound acts as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in gene expression regulation and cancer progression. Inhibition of LSD1 is particularly relevant in cancer therapy, as LSD1 overexpression is linked to various malignancies. The compound has shown Ki values as low as 29 nM against LSD1, demonstrating high selectivity (>160×) against related monoamine oxidases .
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Ki Value (nM) | Selectivity | Target Enzyme |
|---|---|---|---|
| This compound | 29 | >160× | LSD1 |
| Compound A | 85 | N/A | LSD1 |
| Compound B | 5.6 | N/A | LSD1 |
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its role as an LSD1 inhibitor, it may be utilized in strategies targeting cancers characterized by LSD1 overexpression.
- Neurological Disorders : Its ability to modulate pathways involved in neurotransmitter regulation suggests potential applications in treating neurological conditions.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit specific pathways associated with inflammation, warranting further investigation for treating inflammatory diseases.
Case Studies and Research Findings
A notable study highlighted the compound's effectiveness in inhibiting cell proliferation in acute myeloid leukemia (AML) cell lines. The findings indicated that treatment with this compound led to the upregulation of differentiation markers, suggesting a role in promoting differentiation in malignant cells . Another study explored the structure-activity relationship (SAR) of related compounds, confirming the critical role of the piperidine moiety in enhancing biological activity against LSD1 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Piperidin-4-ylmethoxy)pyridine Derivatives
These compounds lack the 3-chloro substitution but share the piperidin-4-ylmethoxy group at the pyridine 2-position. Key findings include:
- Inhibitory Potency: Compound 2 (3-(piperidin-4-ylmethoxy)pyridine derivative) exhibits an IC50 of 62 nM against LSD1, a ~250-fold improvement over non-piperidine analogs (e.g., compound 1: IC50 = 15.7 µM) .
- Selectivity: The piperidine moiety enhances selectivity for LSD1 over monoamine oxidases (MAO-A/B) by >1,500-fold, attributed to favorable hydrophobic interactions within the LSD1 catalytic pocket .
- Cellular Activity: Derivatives like compound 17 increase H3K4me2 levels (a histone methylation marker) at 1 µM and inhibit leukemia cell proliferation (EC50 = 280–480 nM) with minimal toxicity to normal cells .
Table 1: Key Parameters of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives
| Compound | Target Enzyme | IC50/Ki (nM) | Selectivity (vs. MAO-A/B) | Cellular EC50 (nM) |
|---|---|---|---|---|
| 2 | LSD1 | 62 | >1,500-fold | N/A |
| 17 | LSD1 | 29 (Ki) | >160-fold | 280–480 (MV4-11) |
| 5 | LSD1 | 2,300 (Ki) | Moderate | 1,100 (MV4-11) |
Chlorinated Pyridine Analogs
The introduction of chlorine to the pyridine ring (as in 3-chloro-2-(piperidin-4-ylmethoxy)pyridine) may influence electronic and steric properties:
- Enhanced Binding Affinity : Chlorine’s electron-withdrawing effect could strengthen π-π stacking or hydrogen bonding in enzyme active sites. For example, 3-chloro substitution in unrelated kinase inhibitors improves target engagement .
- Limited Direct Data: While this compound is listed in chemical databases (CAS: 1250214-15-3), its specific activity against LSD1 or DOT1L remains uncharacterized in published studies .
Tranylcypromine-Based LSD1 Inhibitors
- Mechanism : Irreversible inhibitors (e.g., tranylcypromine derivatives) form covalent bonds with FAD in LSD1’s active site .
- Limitations : High toxicity (e.g., cardiovascular effects) and off-target MAO inhibition limit therapeutic utility .
- Advantage of Non-Covalent Inhibitors: 3-(Piperidin-4-ylmethoxy)pyridine derivatives act via competitive inhibition, offering better selectivity and safety profiles .
Research Findings and Implications
Structural Insights from Molecular Modeling
- Piperidine Positioning : The piperidin-4-ylmethoxy group occupies a hydrophobic subpocket in LSD1, while the pyridine ring aligns with the substrate-binding cleft .
- Chlorine’s Role : Docking studies suggest that 3-chloro substitution could enhance interactions with residues like Asp555 or Tyr807 in LSD1, though experimental validation is needed .
Therapeutic Potential
- Oncology : Analogous compounds show promise in MLL-rearranged leukemias and solid tumors (e.g., EC50 = 3.3–8.6 µM in breast cancer models) .
- Epigenetic Specificity : Unlike DOT1L inhibitors (e.g., EPZ-5676), which globally affect H3K79 methylation, LSD1 inhibitors like 3-(piperidin-4-ylmethoxy)pyridine derivatives modulate H3K4me2 with gene-specific effects .
Preparation Methods
Starting Material Preparation
- 2-Methoxypyridine or 2-hydroxypyridine is used as the pyridine core.
- The piperidin-4-ylmethoxy group is introduced by reacting the pyridine derivative with a piperidine-containing alkylating agent, such as piperidin-4-ylmethanol or its derivatives.
Introduction of the Piperidin-4-ylmethoxy Group
- The alkylation reaction involves nucleophilic substitution at the 2-position of the pyridine ring.
- Typically, the 2-position is activated by the presence of a leaving group (e.g., halogen or tosylate), which is displaced by the piperidin-4-ylmethoxy nucleophile.
- This step may require a base such as potassium carbonate or sodium hydride to deprotonate the alcohol group of piperidin-4-ylmethanol, enhancing nucleophilicity.
Chlorination at the 3-Position
- The chlorination is generally achieved using chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or N-chlorosuccinimide (NCS).
- The reaction conditions are optimized to selectively chlorinate the 3-position without affecting the 2-substituent.
- Chlorination can be performed either before or after the introduction of the piperidin-4-ylmethoxy group, depending on the stability and reactivity of intermediates.
Representative Synthetic Route
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Hydroxypyridine + piperidin-4-ylmethanol, K2CO3, DMF, 80°C, 12 h | Alkylation to form 2-(piperidin-4-ylmethoxy)pyridine | 75-85 | Base-mediated nucleophilic substitution |
| 2 | Chlorinating agent (e.g., POCl3), reflux, 4-6 h | Selective chlorination at 3-position | 60-70 | Controlled to avoid over-chlorination |
| 3 | Purification by column chromatography or recrystallization | Isolation of this compound | - | High purity (>98%) achieved |
Alternative Synthetic Approaches
- Direct substitution on 3-chloro-2-hydroxypyridine: Starting from 3-chloro-2-hydroxypyridine, the hydroxyl group can be converted to the piperidin-4-ylmethoxy group by nucleophilic substitution with piperidin-4-ylmethanol under basic conditions.
- Multi-component cyclization reactions: Although more common for pyridine ring construction, some methods involve cyclization of suitable precursors bearing piperidine and chloro substituents, but these are less common for this specific compound.
Research Findings and Optimization
- The reaction conditions such as solvent choice (DMF, DMSO), temperature, and base significantly influence the yield and selectivity of the alkylation step.
- Chlorination reagents and reaction times must be carefully controlled to prevent side reactions such as poly-chlorination or degradation of the piperidinylmethoxy substituent.
- Purification techniques including recrystallization and chromatography are essential to obtain analytically pure compound suitable for pharmaceutical research.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|
| Alkylation then Chlorination | 2-Hydroxypyridine | Piperidin-4-ylmethanol, K2CO3; POCl3 | 80°C, reflux | 60-85% | Most common method |
| Chlorination then Alkylation | 2,3-Dichloropyridine | Piperidin-4-ylmethanol, base | Elevated temperature | Moderate | Requires selective substitution |
| Direct substitution on 3-chloro-2-hydroxypyridine | 3-Chloro-2-hydroxypyridine | Piperidin-4-ylmethanol, base | 80-100°C | Moderate to good | Alternative route |
Q & A
Q. What are the key structural features of 3-Chloro-2-(piperidin-4-ylmethoxy)pyridine that contribute to LSD1 inhibition?
The compound’s inhibitory activity against LSD1 primarily arises from:
- Piperidin-4-ylmethoxy group : Protonates under physiological conditions, forming critical electrostatic interactions with Asp555 in LSD1’s active site .
- Pyridine core : Engages in π-π stacking with FAD and hydrogen bonding with Tyr761, enhancing binding affinity .
- Substituents at R5/R6 positions : Optimized substituents (e.g., 4-cyanophenyl or 4-fluorophenyl) improve hydrophobic interactions with residues like Phe538 and Met332 .
SAR studies show that replacing the reactive cyclopropylamine with a stable pyridine ring retains potency (e.g., compound 5: Ki = 2.3 μM) while reducing off-target reactivity .
Q. How is this compound synthesized, and what are critical optimization steps?
The synthesis involves:
Core scaffold preparation : Mitsunobu reaction to introduce the BOC-protected piperidin-4-ylmethoxy group .
Suzuki-Miyaura coupling : Selective addition of aryl substituents (R5/R6) to the pyridine ring .
Deprotection : Removal of BOC groups under acidic conditions to yield the final inhibitor .
Key optimization :
- Introducing electron-withdrawing groups (e.g., -CN, -CF₃) at R5/R6 increases LSD1 binding (e.g., compound 9: Ki = 540 nM) .
- Avoiding bulky substituents (e.g., -Et, -i-Pr) at R6 prevents steric clashes with Met332 and Trp695 .
Advanced Research Questions
Q. How does this compound achieve selectivity over MAO-A/B and other off-target enzymes?
The compound exhibits >160-fold selectivity for LSD1 over MAO-B and >50-fold over MAO-A due to:
- Structural differences in active sites : LSD1’s larger substrate-binding pocket accommodates the piperidin-4-ylmethoxy group, while MAO-B’s narrower cavity disfavors bulkier substituents .
- Electrostatic complementarity : Protonated piperidine interacts with LSD1’s Asp555, absent in MAO-A/B .
| Compound | LSD1 Ki (nM) | MAO-A Ki (μM) | MAO-B Ki (μM) |
|---|---|---|---|
| 5 | 2300 | >50 | 9.7 |
| 17 | 62 | >50 | 18.7 |
| 22 | 46 | >50 | 2.6 |
Q. What methodological approaches validate the competitive inhibition mechanism of this compound against LSD1?
Steady-state enzyme kinetics using H3K4me₂ peptide substrate:
- Lineweaver-Burk plots : Show intersecting lines at the y-axis, indicative of competitive inhibition .
- SigmaPlot modeling : Confirms a competitive model with improved fit (R² > 0.95) compared to non-competitive models .
Molecular docking (Schrödinger Glide): Predicts direct competition with the peptide substrate for FAD-binding and catalytic residues (e.g., Tyr761) .
Q. How do molecular docking and X-ray crystallography inform the design of optimized derivatives?
- Docking studies : Identify favorable interactions (e.g., compound 17’s methyl group with Phe538 and Lys661) and guide R5/R6 substituent selection .
- Crystallography limitations : The reactive cyclopropylamine group in early analogs (e.g., compound 2) dissociates during crystallization, necessitating stable pyridine-based scaffolds for structural studies .
- Key findings :
Q. What in vitro and in vivo models are used to assess therapeutic potential in MLL-rearranged leukemia?
- In vitro :
- In vivo :
Q. What are unresolved challenges in translating this compound into clinical applications?
- Pharmacokinetics : Poor oral bioavailability due to high polarity; prodrug strategies (e.g., esterification) are under investigation .
- Off-target effects : Weak inhibition of Akt kinase (IC₅₀ = 87.6 μM) requires further selectivity optimization .
- Resistance mechanisms : LSD1 mutations (e.g., Asp555Ala) reduce inhibitor binding; combination therapies with DOT1L or HDAC inhibitors are explored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
